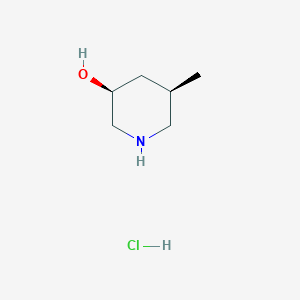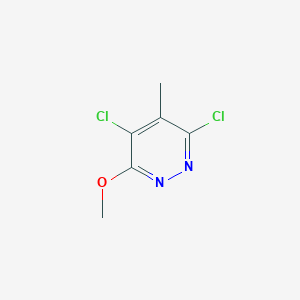
3,5-Dichloro-6-methoxy-4-methyl-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-methoxy-4-methyl-pyridazine is a heterocyclic aromatic organic compound belonging to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 1,4-dichloro-2-methoxy-3-methyl-1,3-butadiene with hydrazine hydrate. The reaction typically requires heating under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Transition Metal-Catalyzed Methods: Another approach involves the use of transition metal catalysts like palladium or copper to facilitate the cyclization process. These methods often provide higher yields and better regioselectivity.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which offers rapid reaction times and improved product purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as 3,5-dichloro-6-methoxy-4-methyl-pyridazin-1-amine.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield a range of substituted pyridazines, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced derivatives with potential biological activity.
Substitution Products: Substituted pyridazines with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown biological activity in preliminary studies, suggesting potential use in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,5-Dichloro-6-methoxy-4-methyl-pyridazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-4-methyl-pyridazine: Lacks the methoxy group, resulting in different chemical and biological properties.
3,6-Dichloro-4-methyl-pyridazine: Similar structure but with a different position of the chlorine atoms.
3,5-Dichloro-6-methoxy-pyridazine: Lacks the methyl group, leading to variations in reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H6Cl2N2O |
|---|---|
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
3,5-dichloro-6-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)6(11-2)10-9-5(3)8/h1-2H3 |
InChI-Schlüssel |
ZUZAIIMARSVPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN=C1Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
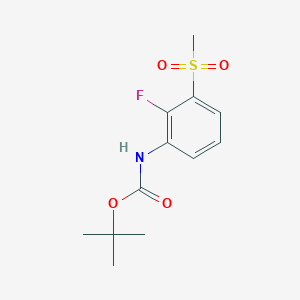
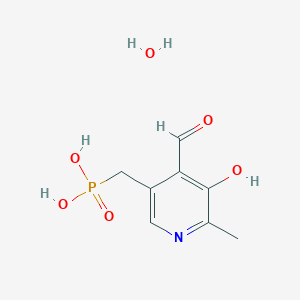
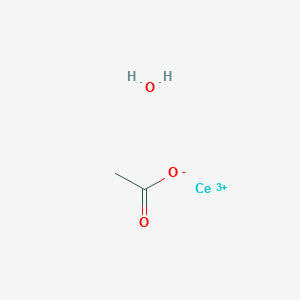
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


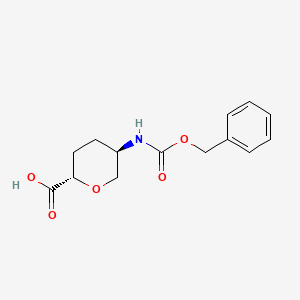
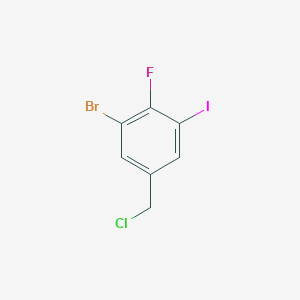

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
